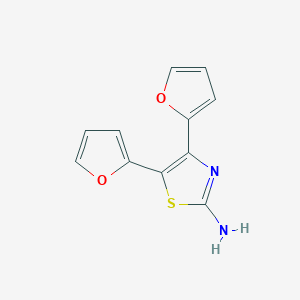

bis(furan-2-yl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-bis(furan-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c12-11-13-9(7-3-1-5-14-7)10(16-11)8-4-2-6-15-8/h1-6H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWXZBHBTDAGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(SC(=N2)N)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368621 | |

| Record name | 4,5-Di-furan-2-yl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722467-73-4 | |

| Record name | 4,5-Di-furan-2-yl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5-di(furan-2-yl)-1,3-thiazol-2-amine

Introduction

The confluence of furan and 2-aminothiazole moieties within a single molecular framework presents a compelling scaffold for scientific exploration, particularly in the realm of medicinal chemistry and materials science. The 2-aminothiazole ring is a privileged structure, forming the core of numerous approved drugs and biologically active compounds, valued for its diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the furan ring is a prevalent heterocycle in natural products and pharmaceuticals, contributing to the molecule's overall electronic and steric properties. This guide provides a comprehensive technical overview of the chemical properties of a specific derivative, 4,5-di(furan-2-yl)-1,3-thiazol-2-amine (CAS 722467-73-4), intended for researchers, scientists, and professionals in drug development. While specific experimental data for this exact compound is limited in publicly accessible literature, this document synthesizes established chemical principles and data from analogous structures to provide a robust predictive profile.

Chemical Structure and Physicochemical Properties

The foundational attributes of 4,5-di(furan-2-yl)-1,3-thiazol-2-amine are detailed below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₈N₂O₂S | [3] |

| Molecular Weight | 232.26 g/mol | [3] |

| CAS Number | 722467-73-4 | [3] |

| Predicted Melting Point | 180-190 °C | Analog Comparison |

| Predicted Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol, methanol; insoluble in water. | General Heterocycle Solubility |

| Predicted logP | 2.5 ± 0.5 | Computational Prediction |

| Appearance | Predicted to be an off-white to yellow solid. | Analog Comparison |

Synthesis and Mechanism

The most established and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[4][5][6] This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of 4,5-di(furan-2-yl)-1,3-thiazol-2-amine, the key precursors are 2-bromo-1,2-di(furan-2-yl)ethan-1-one and thiourea.

Proposed Synthetic Pathway

The synthesis is predicated on a two-step process: the α-bromination of a diketone precursor, followed by the Hantzsch cyclization.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. bis(furan-2-yl)-1,3-thiazol-2-amine-722467-73-4 - Thoreauchem [thoreauchem.com]

- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Physical and chemical properties of furan-thiazole compounds

An In-Depth Technical Guide to the Physical and Chemical Properties of Furan-Thiazole Compounds

Introduction: The Strategic Fusion of Furan and Thiazole

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The furan-thiazole core, a hybrid structure combining two potent five-membered heterocycles, represents one such scaffold.[1][2] The furan ring, an oxygen-containing aromatic heterocycle, is a component of numerous bioactive molecules, known to contribute to a range of pharmacological effects including antimicrobial and anticancer properties.[2][3][4] Similarly, the thiazole ring is a cornerstone of many pharmaceuticals, prized for its diverse biological activities.[2][5][6]

The strategy of molecular hybridization, which involves the deliberate fusion of two or more bioactive pharmacophores, is a cornerstone of rational drug design.[2] This approach aims to create novel molecules with enhanced potency, improved pharmacokinetic profiles, and potentially new mechanisms of action. The furan-thiazole scaffold is a quintessential example of this strategy, uniting the distinct electronic and steric properties of its constituent rings to create a versatile platform for drug discovery.[2] This guide offers a comprehensive exploration of the synthesis, physical characteristics, and chemical reactivity of furan-thiazole compounds, providing researchers, scientists, and drug development professionals with the foundational knowledge required to harness the potential of this remarkable molecular architecture.

Part 1: Synthesis and Characterization of the Furan-Thiazole Core

The construction of the furan-thiazole scaffold is most reliably achieved through well-established heterocyclic chemistry, with the Hantzsch thiazole synthesis being the preeminent method.[7][8][9] This classic condensation reaction provides a robust and versatile route to the thiazole ring.

The Hantzsch Thiazole Synthesis: A Cornerstone Methodology

The causality behind the widespread use of the Hantzsch synthesis lies in its efficiency and tolerance for a variety of functional groups. The core transformation involves the condensation of an α-haloketone with a thioamide.[7][8] In the context of furan-thiazole compounds, a furan-containing α-haloketone serves as the key starting material. The reaction proceeds via a nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[7] This method's reliability makes it a self-validating system for producing the desired scaffold.

To enhance efficiency, one-pot, three-component variations have been developed where the α-haloketone, a thioamide (or thiourea), and an aldehyde are reacted together, often under catalytic conditions.[2][10]

Experimental Protocol: Synthesis of 5-(Furan-2-yl)thiazole

This protocol describes a practical laboratory-scale synthesis based on the Hantzsch methodology, ensuring a reliable outcome for further research.[7]

Materials and Reagents:

-

2-bromo-1-(furan-2-yl)ethan-1-one

-

Thioformamide

-

Ethanol (absolute)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(furan-2-yl)ethan-1-one (1.0 eq) in absolute ethanol.

-

Addition of Thioamide: To the stirred solution, add thioformamide (1.2 eq).

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The choice of reflux is to provide sufficient thermal energy to overcome the activation barrier for both the initial SN2 reaction and the subsequent cyclization and dehydration steps. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up & Neutralization: After completion, allow the mixture to cool to room temperature. Carefully add saturated aqueous NaHCO₃ to neutralize the hydrobromic acid byproduct until effervescence ceases. This step is critical to prevent degradation of the acid-sensitive furan ring during extraction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure 5-(furan-2-yl)thiazole.

Physical and Spectroscopic Properties

Furan-thiazole derivatives are typically crystalline solids, with colors ranging from pale yellow to maroon depending on the specific substituents and conjugation within the molecule.[2] Their structural confirmation relies on a combination of spectroscopic techniques.[2][11]

Key Spectroscopic Signatures:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups. Look for characteristic absorption bands for N-H stretching (around 3200–3600 cm⁻¹) in hydrazone derivatives and C=N stretching vibrations of the thiazole ring.[2][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: Expect distinct signals for the protons on the furan and thiazole rings in the aromatic region. For example, in (E)-4-(4-chlorophenyl)-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)thiazole, the hydrazone N-H proton appears as a singlet far downfield (~12.76 ppm), with furan and thiazole protons appearing between 7.14 and 7.98 ppm.[2]

-

¹³C NMR: Reveals the chemical environment of each carbon atom. Carbons in the heterocyclic rings typically resonate in the range of 100-170 ppm.[2]

-

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the precise mass of the molecule, which confirms its elemental composition. For instance, the calculated (M+H)⁺ for C₁₄H₉ClN₄O₃S is 349.0162, with an observed value of 349.0156, validating the molecular formula.[2]

Table 1: Physical and Spectroscopic Data for Representative Furan-Thiazole Hydrazone Derivatives [2]

| Compound ID | Substituent (R) | Melting Point (°C) | ¹H NMR (δ, ppm) - Key Signals (DMSO-d₆) | HRMS (ESI) (M+H)⁺ |

| 4a | 4-Nitrophenyl | 220–222 | 12.85 (s, 1H, NH), 8.29 (d, 2H), 8.12 (d, 2H), 7.99 (s, 1H) | Calc: 360.0402, Found: 360.0404 |

| 4b | 4-Chlorophenyl | 214–216 | 12.76 (s, 1H, NH), 7.98 (s, 1H), 7.88 (d, 2H), 7.48 (d, 2H) | Calc: 349.0162, Found: 349.0156 |

| 4d | 4-Methoxyphenyl | 202–204 | 12.73 (s, 1H, NH), 7.97 (s, 1H), 7.83-7.76 (m, 3H), 3.79 (s, 3H, OCH₃) | Calc: 345.0657, Found: 345.0654 |

| 4h | 4-Bromophenyl | 199–201 | 12.76 (s, 1H, NH), 7.98 (s, 1H), 7.81 (d, 2H), 7.61 (d, 2H) | Calc: 392.9656, Found: 392.9657 |

Part 2: Chemical Properties and Reactivity

The chemical behavior of the furan-thiazole scaffold is governed by the interplay of its two heterocyclic components. The electron-rich nature of the furan ring and the distinct electronic distribution of the thiazole ring create specific sites of reactivity.

Electrophilic Substitution Reactions

Furan is a π-excessive heterocycle, meaning the electron density on its ring carbons is significantly higher than in benzene.[12] This makes it exceptionally reactive towards electrophiles, with reactions proceeding up to 10¹¹ times faster than in benzene.[12]

-

Regioselectivity on the Furan Ring: Electrophilic attack preferentially occurs at the C2 (or α) position.[12][13] This is because the carbocation intermediate formed by attack at C2 is stabilized by three resonance structures, whereas attack at C3 yields a less stable intermediate with only two resonance structures.[12] If the C2 position is already substituted (as in a 2-yl-thiazole derivative), the next most reactive site is the C5 position.

-

Reactivity of the Thiazole Ring: The thiazole ring itself is less reactive to electrophiles than furan. When it does react, substitution typically occurs at the C5 position, which is the most electron-rich carbon.[14] Electron-donating groups at the C2 position can further facilitate this attack.[14]

Nucleophilic Substitution Reactions

The thiazole ring contains sites susceptible to nucleophilic attack, primarily due to the electron-withdrawing effect of the nitrogen atom. The C2 position is the most electron-deficient and, therefore, the primary target for strong nucleophiles.[14] This reactivity is enhanced if the ring nitrogen is quaternized.

Cycloaddition Reactions

The reduced aromaticity of furan compared to benzene allows it to participate readily in cycloaddition reactions where it acts as a 1,3-diene.[15][16]

-

Diels-Alder Reaction: Furan serves as an excellent diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles.[15] This reaction provides a powerful route to complex oxabicycloheptane derivatives, which are versatile synthetic intermediates.

-

Other Cycloadditions: The scaffold can also undergo formal [4+2] cycloadditions to construct diverse thiazole-fused dihydropyrans, demonstrating its utility in building complex polycyclic systems under mild conditions.[17][18]

Conclusion: A Scaffold of Enduring Potential

The furan-thiazole hybrid system stands as a testament to the power of molecular design in medicinal chemistry. Its synthesis is accessible through robust and well-understood methodologies like the Hantzsch synthesis, and its structure is readily confirmed by standard spectroscopic techniques. The chemical reactivity of the scaffold is a predictable yet versatile interplay between the π-rich furan ring and the electronically distinct thiazole moiety, offering clear pathways for electrophilic substitution, nucleophilic attack, and cycloaddition reactions. This predictable reactivity, combined with the wide spectrum of biological activities exhibited by its derivatives—including potent anticancer, antibacterial, and antitubercular effects—solidifies the furan-thiazole core as a scaffold of enduring interest.[1][2][19] For researchers in drug discovery, a thorough understanding of these fundamental physical and chemical properties is the critical first step in unlocking the full therapeutic potential of this privileged structure.

References

- Synthesis of 5-(Furan-2-yl)thiazole: A Detailed Protocol for Researchers. Benchchem.

- The Structure-Activity Relationship of 5-(Furan-2-yl)thiazole: A Technical Guide for Drug Discovery Professionals. Benchchem.

- Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. Royal Society of Chemistry.

- Biological Screening of 5-(Furan-2-yl)

- Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu

- Structures of selected antimicrobial and anticancer drugs containing furan, thiazole.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.

- Construction of Thiazole-Fused Dihydropyrans via Formal [4 + 2] Cycloaddition Reaction on DNA.

- Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu

- Furan: A Promising Scaffold for Biological Activity.

- Hantzsch Thiazole Synthesis. Chem Help Asap.

- Experimental and Theoretical Investigations on a Furan-2 Thiazole: Synthesis, Molecular Characterization by IR/NMR Electronic Characterization by DFT, Hirshfeld Surface Analysis and Biological Activity. DSpace Repository.

- Electrophilic Reactions of Furan. ChemicalBook.

- Construction of Thiazole-Fused Dihydropyrans via Formal [4 + 2] Cycloaddition Reaction on DNA. PubMed.

- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv

- Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

- Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson.

- Why does furan undergo a cycloaddition reaction? Quora.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Cycloaddition reactions in furan. quimicaorganica.org.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. orientjchem.org [orientjchem.org]

- 5. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. bepls.com [bepls.com]

- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]

- 12. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 13. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 14. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 15. quora.com [quora.com]

- 16. Cycloaddition reactions in furan [quimicaorganica.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Construction of Thiazole-Fused Dihydropyrans via Formal [4 + 2] Cycloaddition Reaction on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to GSK1070916 (CAS 722467-73-4): A Potent and Selective Aurora B/C Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that serve as critical regulators of mitosis.[1][2] Their overexpression in various human tumors has made them attractive targets for cancer therapy.[3][4][5] This guide provides a comprehensive technical overview of GSK1070916 (also known as compound 17k), a potent and selective inhibitor of Aurora B and Aurora C kinases.[4][6] As a Senior Application Scientist, this document will delve into the biochemical and cellular characterization of GSK1070916, its mechanism of action, and practical guidance for its use in research settings.

Core Characterization of GSK1070916

GSK1070916 is a novel, azaindole-derived, ATP-competitive inhibitor of Aurora B and C kinases.[2][4][7] Its high potency and selectivity, coupled with a unique kinetic profile, distinguish it from other Aurora kinase inhibitors.[1][8]

Biochemical and Cellular Activity

GSK1070916 demonstrates sub-nanomolar inhibitory potency against Aurora B and low-nanomolar potency against Aurora C, with significant selectivity over Aurora A.[1][4][9] This selectivity is crucial for minimizing off-target effects and is attributed to the specific interactions within the ATP-binding pocket of the Aurora B/C kinases.[8]

| Parameter | Value | Kinase | Notes |

| Ki * | 0.38 ± 0.29 nM | Aurora B-INCENP | Apparent inhibition constant |

| 1.5 ± 0.4 nM | Aurora C-INCENP | Apparent inhibition constant | |

| 490 ± 60 nM | Aurora A-TPX2 | Apparent inhibition constant | |

| IC50 | 3.5 nM | Aurora B-INCENP | In vitro kinase inhibition |

| 6.5 nM | Aurora C-INCENP | In vitro kinase inhibition | |

| 1100 nM | Aurora A-TPX2 | In vitro kinase inhibition | |

| Dissociation Half-life (t1/2) | >480 minutes | Aurora B-INCENP | Demonstrates extremely slow dissociation |

| 270 ± 28 minutes | Aurora C-INCENP | ||

| Cellular Antiproliferative Activity (EC50) | <10 nM | >100 tumor cell lines | Median EC50 of 8 nM |

| 7 nM | A549 human lung cancer cells |

Data compiled from multiple sources.[1][3][4][7][8][10]

A key feature of GSK1070916 is its remarkably slow dissociation from Aurora B and C, leading to a prolonged duration of target inhibition.[1][4][8] This extended residence time can translate to sustained pharmacodynamic effects in cellular and in vivo models.

Mechanism of Action: Disrupting Mitosis to Induce Tumor Cell Death

Aurora B is a core component of the chromosomal passenger complex (CPC), which orchestrates proper chromosome segregation and cytokinesis.[2][7] By competitively inhibiting ATP binding to Aurora B and C, GSK1070916 disrupts these critical mitotic events.

The inhibition of Aurora B kinase activity by GSK1070916 leads to a cascade of cellular consequences, including:

-

Inhibition of Histone H3 Phosphorylation: A hallmark of Aurora B inhibition is the dose-dependent reduction of phosphorylation at serine 10 of Histone H3 (pHH3-S10), a direct substrate of Aurora B.[3][7] This serves as a robust biomarker for target engagement.

-

Failed Cytokinesis and Polyploidy: Treated cells are unable to complete cell division, leading to the formation of polyploid cells.[3][10]

-

Apoptosis: The accumulation of mitotic errors and genomic instability ultimately triggers programmed cell death (apoptosis) in cancer cells.[3][11]

This mechanism of action is particularly effective in rapidly dividing tumor cells, while having a significantly reduced impact on non-dividing primary cells.[3][10]

Visualizing the Pathway

Caption: GSK1070916 inhibits Aurora B, leading to mitotic disruption and apoptosis.

Experimental Protocol: Measuring Inhibition of Histone H3 Phosphorylation

This protocol outlines a cell-based ELISA to quantify the inhibition of Histone H3 phosphorylation at Serine 10, a key pharmacodynamic biomarker for GSK1070916 activity.

Materials

-

Cancer cell line of interest (e.g., A549, HCT116)

-

GSK1070916 (dissolved in 100% DMSO)[8]

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Cell lysis buffer

-

Commercial ELISA kit for phosphorylated Histone H3 (Ser10)

-

Plate reader

Procedure

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of GSK1070916 in cell culture medium. Treat cells with a range of concentrations (e.g., 0.1 nM to 1 µM) for a predetermined time (e.g., 24 hours). Include a DMSO-only control.

-

Cell Lysis: After incubation, remove the medium and lyse the cells according to the ELISA kit manufacturer's instructions.

-

ELISA: Perform the ELISA for pHH3-S10 on the cell lysates as per the kit protocol.

-

Data Analysis: Measure the absorbance using a plate reader. Normalize the data to the DMSO control and plot the results as a dose-response curve to determine the EC50 value.

Experimental Workflow Diagram

Sources

- 1. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. portlandpress.com [portlandpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. GSK 1070916 For Advanced solid tumor – All About Drugs [allfordrugs.com]

- 11. massivebio.com [massivebio.com]

An In-depth Technical Guide to N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Promising Scaffold in Drug Discovery

Introduction

In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone of innovation, demonstrating a remarkable breadth of biological activities.[1][2] This technical guide focuses on a particularly compelling derivative, N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. While the initial query sought information on the molecular formula C11H8N2O2S, extensive research has revealed a more robust body of scientific literature surrounding the closely related and pharmacologically significant N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. Its structural features, particularly the presence of a nitro group, are often associated with enhanced biological potency, making it a molecule of significant interest for researchers, scientists, and drug development professionals.[3] This guide provides a comprehensive exploration of its core properties, synthesis, and putative mechanisms of action, with a focus on its potential as an anticancer agent.

Physicochemical Properties and Structural Elucidation

The foundational step in the evaluation of any potential therapeutic agent is the thorough characterization of its physicochemical properties. These parameters are critical in predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C9H7N3O3S | [4] |

| Molecular Weight | 237.24 g/mol | [4] |

| Appearance | Pale yellow solid (predicted) | [5] |

| Melting Point | >300 °C (decomposes) | [5] |

| Solubility | Soluble in DMSO | [6] |

| Purity | ≥98% (typically confirmed by HPLC or NMR) | [7] |

Synthesis and Characterization: A Validated Protocol

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a well-established process, typically achieved through the acetylation of 2-amino-6-nitrobenzothiazole.[7][8] This foundational reaction is crucial for the generation of a high-purity compound for subsequent biological evaluation.

Experimental Protocol: Synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Objective: To synthesize N-(6-nitro-1,3-benzothiazol-2-yl)acetamide from 2-amino-6-nitrobenzothiazole.

Materials:

-

2-amino-6-nitrobenzothiazole[9]

-

Acetic anhydride[8]

-

Pyridine (as a catalyst)

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Graduated cylinders

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve a known quantity of 2-amino-6-nitrobenzothiazole in a minimal amount of pyridine.[8] The pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct.

-

Acetylation: To the stirred solution, add an excess of acetic anhydride dropwise at room temperature. The use of excess acetic anhydride ensures the complete conversion of the starting material.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of ice-cold water to precipitate the crude product.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water to remove any residual pyridine and acetic acid.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final N-(6-nitro-1,3-benzothiazol-2-yl)acetamide as a crystalline solid.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.[10]

Causality in Experimental Choices:

-

The choice of pyridine as a solvent and catalyst is due to its ability to dissolve the starting material and neutralize the acidic byproduct, driving the reaction to completion.

-

Refluxing the reaction mixture provides the necessary activation energy for the acetylation reaction to proceed at a reasonable rate.

-

Precipitation in ice-cold water is an effective method for isolating the product, as it is sparingly soluble in water, while the byproducts and excess reagents are more soluble.

-

Recrystallization is a critical step to ensure the high purity of the final compound, which is essential for accurate biological testing.

Biological Activity and Therapeutic Potential

The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][11] The introduction of a nitro group at the 6-position of the benzothiazole ring in N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is anticipated to modulate its biological activity, often enhancing its potency.[3]

Anticancer Activity: A Primary Focus

A significant body of research points to the potential of nitrobenzothiazole derivatives as potent anticancer agents.[2][12] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, including breast, lung, colon, and leukemia.[1][13]

Putative Mechanism of Action: Targeting Cancer Hallmarks

While the precise mechanism of action for N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is still under investigation, studies on structurally similar compounds suggest several potential pathways through which it may exert its anticancer effects. These include the induction of apoptosis, inhibition of key signaling pathways, and targeting of specific enzymes involved in cancer progression.[2][14]

One of the key signaling pathways implicated in cancer cell survival and proliferation is the PI3K/Akt/mTOR pathway. Several 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway, leading to cell cycle arrest and apoptosis.[15]

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by N-(6-nitro-1,3-benzothiazol-2-yl)acetamide.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The initial screening of a potential anticancer compound invariably involves assessing its cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely adopted colorimetric assay for this purpose, providing a quantitative measure of cell viability.[16][17]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide on a selected cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[18]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined from the dose-response curve.

Self-Validating System:

This protocol incorporates several controls to ensure the validity of the results. The blank wells account for the background absorbance of the medium and MTT. The vehicle control (DMSO) assesses any potential cytotoxicity of the solvent. Running the assay in triplicate for each concentration helps to ensure the reproducibility of the data.

Sources

- 1. flore.unifi.it [flore.unifi.it]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijirset.com [ijirset.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach | MDPI [mdpi.com]

- 11. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. ijprajournal.com [ijprajournal.com]

- 18. atcc.org [atcc.org]

Methodological & Application

Application Note: Protocol for Molecular Docking of Thiazole Derivatives

Abstract & Core Directive

Thiazole derivatives represent a privileged scaffold in medicinal chemistry due to their ability to engage in diverse non-covalent interactions, including hydrogen bonding,

This protocol deviates from generic "click-and-run" tutorials. It provides a rigorous, self-validating workflow designed to maximize the predictive accuracy of thiazole docking using AutoDock Vina (as the engine) and interactions analysis (as the validation metric).

Scientific Rationale: The Thiazole Pharmacophore

To dock thiazoles effectively, one must understand their electronic landscape. The thiazole ring is not merely a spacer; it is an active binding element.

The Sulfur Anomaly ( -hole)

Unlike carbon, the sulfur atom in thiazole is polarizable and exhibits a region of positive electrostatic potential (the

The Nitrogen Acceptor

The N3 nitrogen is a potent hydrogen bond acceptor (similar to pyridine). Its basicity is modulated by substituents at the C2 and C4/C5 positions.

Tautomerism

Aminothiazoles (common in drug discovery) can exist in amino or imino forms. The amino form is generally predominant in solution and should be the starting point for docking unless specific active-site evidence suggests otherwise.

Computational Workflow Visualization

The following diagram outlines the critical path for high-fidelity thiazole docking.

Figure 1: Optimized workflow for thiazole derivative docking. Note the feedback loop from MD simulation to Ligand Prep for structural refinement.

Detailed Experimental Protocol

Phase 1: Ligand Preparation (Critical Step)

Objective: Generate a conformer with accurate bond lengths/angles, specifically around the C-S-C bond angle (~89-91°).

-

Structure Generation:

-

Draw the 2D structure of the thiazole derivative (e.g., using ChemDraw or Avogadro).

-

Tautomer Check: Ensure 2-aminothiazoles are in the amino form.

-

-

Geometry Optimization:

-

Standard: Minimize using the MMFF94 force field (Avogadro/OpenBabel).

-

Advanced (Recommended): Perform a quick DFT optimization (B3LYP/6-31G*) using ORCA or Gaussian to fix the sulfur geometry, as molecular mechanics can distort the ring planarity.

-

-

File Conversion:

-

Convert the optimized structure to PDBQT format using MGLTools or OpenBabel.

-

Charge Assignment: Use Gasteiger charges. Ensure the Sulfur atom has a slight positive partial charge if using a force field that supports it, though Vina's scoring function is largely empirical.

-

Phase 2: Target Protein Preparation

Objective: Prepare the receptor (e.g., EGFR, PDB: 1M17) by optimizing the hydrogen bond network.

-

Clean PDB: Remove water molecules (unless specific waters bridge the ligand-protein interaction, common in kinases). Remove heteroatoms (cofactors) not involved in binding.

-

Protonation: Add polar hydrogens.

-

Crucial: Check Histidine tautomers (HIE/HID/HIP) in the active site. Incorrect His protonation can repel the thiazole nitrogen.

-

-

File Conversion: Convert receptor to PDBQT. Merge non-polar hydrogens.

Phase 3: Grid Generation & Docking

Software: AutoDock Vina 1.2.0+

-

Grid Box Definition:

-

Do not use a "blind docking" box (whole protein) for refined studies.

-

Center the grid on the centroid of the native co-crystallized ligand.

-

Dimensions:

Å is typically sufficient for thiazole derivatives (MW < 500 Da).

-

-

Configuration Parameters (conf.txt):

Note: Standard exhaustiveness is 8. For thiazoles with flexible side chains, increase to 32 to ensure convergence.

Phase 4: Post-Docking Analysis

Objective: Filter poses based on chemical logic, not just binding affinity.

Using PyMOL or Discovery Studio Visualizer, inspect the top 3 poses for:

-

H-Bonding: Distance < 3.0 Å between Thiazole-N and backbone NH or sidechain OH.

- -Interactions: T-shaped or parallel displaced stacking with Phe, Tyr, or Trp.

-

Sulfur Contacts: Look for Sulfur

Oxygen contacts (distance < 3.5 Å) indicating

Data Presentation & Interpretation

When reporting your results, summarize the interaction types quantitatively. Do not rely solely on the docking score (kcal/mol).

Table 1: Interaction Profile Template for Thiazole Derivatives

| Compound ID | Affinity (kcal/mol) | H-Bond Donors (Residue) | H-Bond Acceptors (Residue) | Hydrophobic/ | S- |

| Thiazole-4c | -9.2 | Lys745 (Backbone) | Met793 (Hinge) | Phe723 (T-shaped) | Thr790 (O |

| Control (Erlotinib) | -8.8 | Met793 | Thr790 | Leu718 | N/A |

Interpretation: If your derivative shows a lower affinity score than the control but maintains the critical "Hinge Region" H-bonds (e.g., Met793 in EGFR), it is a valid hit. The sulfur interaction often provides specificity rather than raw affinity.

Validation: Molecular Dynamics (MD)

Docking provides a static snapshot. To validate the stability of the thiazole-protein complex, a 50-100 ns MD simulation is recommended (using GROMACS or Desmond).

Key Metrics for Thiazole Stability:

-

RMSD (Root Mean Square Deviation): Should plateau < 2.5 Å.[1]

-

Ligand RMSF: High fluctuation in the thiazole ring indicates poor fit; high fluctuation in the alkyl tail is acceptable.

-

H-Bond Occupancy: The critical H-bond (e.g., Thiazole-N

Protein) should exist for >60% of the simulation time.

References

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

-

Murray, T. J., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity.[2] European Journal of Medicinal Chemistry, 241, 114661.[2] Link

-

Benoit, M., et al. (2009). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Molecular Modeling. Link

-

Polyak, I., et al. (2013). S···O and S···N Sulfur Bonding Interactions in Protein–Ligand Complexes: Empirical Considerations and Scoring Function. Journal of Chemical Information and Modeling, 53(7), 1689-1699. Link

-

Al-Wahaibi, L. H., et al. (2023).[3] Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.[2][3][4][5][6] Molecules, 28(21), 7314. Link

Sources

- 1. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Molecular Docking, and Dynamic Simulation Targeting Main Protease (Mpro) of New, Thiazole Clubbed Pyridine Scaffolds as Potential COVID-19 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 2,5-Disubstituted Furan Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Centrality of the Furan Scaffold

The furan nucleus is a privileged heterocyclic motif, forming the structural core of a vast array of natural products, pharmaceuticals, and advanced materials.[1] Its unique aromatic and electronic properties, coupled with its role as a versatile bioisostere for other aromatic systems, establish it as an invaluable building block in medicinal chemistry and drug discovery.[1][2] Compounds featuring the 2,5-disubstituted furan scaffold, in particular, have demonstrated significant potential, with applications ranging from P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance in cancer therapy to the development of novel optoelectronic materials.[3][4][5]

This technical guide provides an in-depth exploration of robust and field-proven methodologies for synthesizing 2,5-disubstituted furan derivatives. Moving beyond a mere recitation of steps, we will delve into the mechanistic rationale behind key synthetic strategies, offering detailed experimental protocols and comparative data to empower researchers in selecting and optimizing the ideal route for their specific target molecules.

Methodology 1: The Paal-Knorr Furan Synthesis

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis remains one of the most direct and reliable methods for constructing the furan ring.[6] The reaction facilitates the conversion of readily available 1,4-dicarbonyl compounds into their corresponding furan derivatives through an acid-catalyzed intramolecular cyclization and dehydration.[7][8]

Mechanistic Rationale

The accepted mechanism for the Paal-Knorr furan synthesis is a sequential process initiated by an acid catalyst.[6] The key steps are as follows:

-

Protonation: The process begins with the protonation of one of the carbonyl groups by the acid catalyst, which enhances its electrophilicity.[1]

-

Enolization: The second, non-protonated carbonyl group tautomerizes to its more nucleophilic enol form.[7]

-

Intramolecular Cyclization: In what is considered the rate-determining step, the oxygen atom of the enol attacks the carbon of the protonated carbonyl group, forming a five-membered cyclic hemiacetal intermediate.[1][6]

-

Dehydration: The hemiacetal intermediate is then protonated, followed by the elimination of a water molecule to generate the stable, aromatic furan ring.[7]

The versatility of this synthesis allows for a wide range of substituents (alkyl, aryl, ester groups) at the 2, 3, 4, and 5 positions, dictated by the structure of the starting 1,4-dicarbonyl compound.[1]

Caption: Mechanistic workflow of the Paal-Knorr furan synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethylfuran

This protocol details the synthesis of 2,5-dimethylfuran from hexane-2,5-dione, a classic example of the Paal-Knorr reaction.

Materials:

-

Hexane-2,5-dione

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (e.g., H₂SO₄, P₂O₅)[1]

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add hexane-2,5-dione (e.g., 11.4 g, 100 mmol) and toluene (100 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.19 g, 1 mmol).

-

Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours). The theoretical amount of water for this reaction is 1.8 mL.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL), water (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 2,5-dimethylfuran, can be purified by fractional distillation to yield a colorless liquid.[9]

| Parameter | Value | Reference |

| Boiling Point | 92-94 °C | [9] |

| Density | 0.8897 g/cm³ | [9] |

| ¹H NMR (CDCl₃) | δ 5.81 (s, 2H, furan H), δ 2.23 (s, 6H, CH₃) | [10] |

| ¹³C NMR (CDCl₃) | δ 150.18, 106.02, 13.44 | [10] |

Methodology 2: The Feist-Bénary Furan Synthesis

The Feist-Bénary synthesis is another cornerstone of heterocyclic chemistry, providing a versatile route to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[11][12] This method is particularly valuable for accessing furans with a carbonyl group (e.g., ester or ketone) at the 3-position.

Mechanistic Rationale

The reaction proceeds through a well-defined, base-catalyzed sequence:[13][14]

-

Deprotonation: A base (commonly a mild amine like pyridine or triethylamine to avoid ester hydrolysis) deprotonates the acidic α-carbon of the β-dicarbonyl compound, generating a nucleophilic enolate.[11]

-

Nucleophilic Substitution (Sₙ2): The enolate attacks the α-carbon of the α-halo ketone, displacing the halide ion in an Sₙ2 reaction.

-

Intramolecular Cyclization: The resulting intermediate contains a ketone and an enol (or another enolizable ketone). A subsequent intramolecular condensation/cyclization occurs.

-

Dehydration: The final step is a dehydration of the cyclic intermediate, often spontaneous or acid-catalyzed, to furnish the aromatic furan product.[13]

The choice of reactants directly dictates the substitution pattern of the final furan product.[11]

Caption: General experimental workflow for the Feist-Bénary synthesis.

Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate

This protocol is adapted from typical procedures for the Feist-Bénary synthesis.[11]

Materials:

-

Ethyl acetoacetate

-

Chloroacetone (Note: α-halo ketones are lachrymatory and should be handled in a fume hood)

-

Pyridine (or triethylamine)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

-

Base Addition: Add pyridine (1.1 eq) to the solution and stir.

-

Substrate Addition: Slowly add chloroacetone (1.0 eq) to the mixture. Use of chloro- or bromoacetones is preferred as iodides can lead to side reactions.[13]

-

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Cooling and Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure ethyl 2,5-dimethylfuran-3-carboxylate.

| Starting Materials | Base | Solvent | Typical Yield | Reference |

| Ethyl acetoacetate, Chloroacetone | Pyridine | Ethanol | Good | [11] |

| Ethyl acetoacetate, Bromoacetone | Triethylamine | DMF | Good-Excellent | [13] |

| Acetylacetone, Phenacyl bromide | Sodium Ethoxide | Ethanol | Moderate-Good | [13] |

Methodology 3: Modern Metal-Catalyzed Syntheses

While classic methods are robust, modern transition-metal-catalyzed reactions offer alternative pathways with high efficiency, milder conditions, and broader functional group tolerance.[4] Catalysts based on copper, gold, palladium, and nickel have been successfully employed for the synthesis of 2,5-disubstituted furans from various precursors like alkynyl ketones, haloalkynes, and 1,3-diynes.[15][16][17]

Example: Copper(I)-Catalyzed Synthesis from Haloalkynes

A notable approach involves the copper(I)-catalyzed synthesis of symmetrical 2,5-disubstituted furans.[17] This one-pot procedure proceeds through two key stages:

-

Diyne Formation: A copper(I)-catalyzed homocoupling of a terminal haloalkyne generates a symmetrical 1,3-diyne intermediate.

-

Hydration/Cyclization: The same copper catalyst then facilitates the hydration of the diyne, followed by a cyclization cascade to form the 2,5-disubstituted furan ring.

This method is particularly useful for synthesizing 2,5-diaryl and 2,5-diheteroaryl furans under mild conditions.[17]

Experimental Protocol: Synthesis of 2,5-Bis(4-fluorophenyl)furan

This protocol is based on the copper-catalyzed cyclization of haloalkynes.[17]

Materials:

-

1-Fluoro-4-(iodoethynyl)benzene

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO) / Water (H₂O) solvent mixture

-

Standard inert atmosphere glassware (Schlenk flask)

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add CuI (5 mol %).

-

Reagent Addition: Add 1-fluoro-4-(iodoethynyl)benzene (1.0 eq), DIPEA (2.0 eq), and the DMSO/H₂O solvent mixture.

-

Reaction: Stir the mixture at room temperature for the time required for complete conversion (monitor by TLC, typically a few hours).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), concentrate, and purify the crude product by column chromatography on silica gel to yield 2,5-bis(4-fluorophenyl)furan.[17]

Methodology 4: Bio-Based Synthesis Routes

With a growing emphasis on sustainable chemistry, significant research has focused on producing furan derivatives from renewable biomass.[18] C6 sugars like fructose, derived from cellulose, can be catalytically converted into 5-(hydroxymethyl)furfural (HMF). HMF is a key platform chemical that can be further transformed into valuable 2,5-disubstituted furans, most notably 2,5-dimethylfuran (DMF), a promising biofuel.[9][19]

Catalytic Conversion of HMF to 2,5-Dimethylfuran (DMF)

The conversion of HMF to DMF is a hydrodeoxygenation (HDO) process that typically involves two main steps over a bifunctional catalyst:[18]

-

Hydrogenation: The aldehyde group of HMF is hydrogenated to a hydroxymethyl group, forming 2,5-bis(hydroxymethyl)furan (BHMF).[20][21]

-

Hydrogenolysis: Both hydroxymethyl groups are subsequently removed via hydrogenolysis, replacing them with hydrogen atoms to yield 2,5-dimethylfuran.

Various catalytic systems, often involving a noble metal (like Pd or Ru) on a solid support, are employed to achieve high selectivity and yield.[18]

Caption: A simplified pathway for the bio-based synthesis of 2,5-dimethylfuran.

Product Characterization

Confirmation of the successful synthesis of 2,5-disubstituted furans relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is highly diagnostic. For symmetrically 2,5-disubstituted furans, the protons at the 3 and 4 positions typically appear as a singlet in the aromatic region (δ 5.8-6.5 ppm). The protons of the substituent groups will appear in their characteristic regions. ¹³C NMR will show characteristic peaks for the furan ring carbons (C2/C5 and C3/C4) and the substituent carbons.[10][22]

-

Infrared (IR) Spectroscopy: Key signals include C-H stretching of the furan ring (~3100-3150 cm⁻¹), C=C stretching (~1500-1600 cm⁻¹), and a strong C-O-C stretching band (~1000-1100 cm⁻¹).[23][24]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. The fragmentation pattern can also offer structural clues.[25]

Conclusion

The synthesis of 2,5-disubstituted furans is a well-established field with a rich selection of methodologies available to the modern chemist. Classic approaches like the Paal-Knorr and Feist-Bénary syntheses offer reliable and versatile routes from simple starting materials. For increased efficiency, milder conditions, and broader substrate scope, a variety of transition-metal-catalyzed methods have been developed. Furthermore, the progression towards a sustainable chemical industry has opened exciting new avenues for producing these valuable compounds from renewable biomass. The choice of synthetic strategy will ultimately depend on the specific target molecule, available starting materials, and desired scale, and this guide serves as a foundational resource for making that informed decision.

References

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Wikipedia. (2023). 2,5-Dimethylfuran. Wikipedia. Retrieved from [Link]

-

Wikipedia. (2023). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

-

Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylfuran. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Feist–Benary synthesis. Wikipedia. Retrieved from [Link]

-

Fernández, G. (n.d.). Feist-Benary synthesis of furan. Química Orgánica. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. Retrieved from [Link]

-

Li, Y., et al. (2023). Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry, 257, 115462. Retrieved from [Link]

-

NIST. (n.d.). Furan, 2,5-dimethyl-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of 2Mono and 2,5-Disubstituted Furans via the CuI-Catalyzed Cycloisomerization of Alkynyl Ketones. ResearchGate. Retrieved from [Link]

-

ACS Omega. (2024). Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. ACS Omega. Retrieved from [Link]

-

Burns, N. Z., et al. (1998). 2,5-Dimethylfuran (DMFu): An Internal Standard for the “Traceless” Quantitation of Unknown Samples via 1 H NMR. Organic Letters, 2(18), 2655-2657. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Letters. (2013). A Short, Gram-Scale Synthesis of 2,5-Disubstituted Furans. Organic Letters. Retrieved from [Link]

-

Journal of the American Chemical Society. (2014). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2019). Convergent Synthesis of Highly Functionalized Furans. The Journal of Organic Chemistry. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2017). Synthesis of 2,5-Disubstituted Furans from Sc(OTf)3 Catalyzed Reaction of Aryl Oxiranediesters with γ-Hydroxyenones. The Journal of Organic Chemistry. Retrieved from [Link]

-

Phosphorus, Sulfur, and Silicon and the Related Elements. (2024). Nickel catalysis synthesis of 2,5-disubstituted furans from aryl (alkyl) iodide. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

-

ResearchGate. (2023). Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic approaches to 2,5-bis(hydroxymethyl)furan (BHMF): a stable bio-based diol. ResearchGate. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2018). Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

ChemistryViews. (2011). New Route to 2,5-Disubstituted Furans. ChemistryViews. Retrieved from [Link]

-

ResearchGate. (2015). Selective synthesis of 2,5-disubstituted furan-3-carboxylates and the isomeric 2,4-disubstituted furan-3-carboxylates. ResearchGate. Retrieved from [Link]

-

ACS Omega. (2021). Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. ACS Omega. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2012). Copper(I)-Catalyzed Synthesis of 2,5-Disubstituted Furans and Thiophenes from Haloalkynes or 1,3-Diynes. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2022). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. Retrieved from [Link]

-

Semantic Scholar. (2007). 2,5-Disubstituted furans from 1,4-alkynediols. Semantic Scholar. Retrieved from [Link]

-

ACS Sustainable Chemistry & Engineering. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

ResearchGate. (2020). Enzymatic Synthesis of Biobased Polyesters Using 2,5-Bis(hydroxymethyl)furan as the Building Block. ResearchGate. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2022). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. The Journal of Organic Chemistry. Retrieved from [Link]

-

Molbank. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2017). Synthesis of 2,5-Disubstituted Furans from Sc(OTf)3 Catalyzed Reaction of Aryl Oxiranediesters with γ-Hydroxyenones. The Journal of Organic Chemistry. Retrieved from [Link]

-

Journal of the Chemical Society. (1956). 1131. Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans. Journal of the Chemical Society (Resumed), 4490-4495. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistryviews.org [chemistryviews.org]

- 3. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 9. 2,5-Dimethylfuran - Wikipedia [en.wikipedia.org]

- 10. 2,5-Dimethylfuran | C6H8O | CID 12266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Feist-Benary synthesis of furan [quimicaorganica.org]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benchchem.com [benchchem.com]

- 24. 1131. Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 25. Furan, 2,5-dimethyl- [webbook.nist.gov]

bis(furan-2-yl)-1,3-thiazol-2-amine as an α-glucosidase inhibitor

Application Note: Evaluation of bis(furan-2-yl)-1,3-thiazol-2-amine as a Potent

Abstract

This application note details the physicochemical profiling, synthesis, and biological evaluation of 4,5-bis(furan-2-yl)-1,3-thiazol-2-amine (BFTA), a heterocyclic hybrid scaffold emerging as a potent inhibitor of

Introduction

-Glucosidase (EC 3.2.1.[1]20) is a membrane-bound enzyme located in the brush border of the small intestine, responsible for the final step of carbohydrate hydrolysis. Inhibition of this enzyme retards glucose absorption, blunting postprandial hyperglycemia.While current clinical inhibitors (acarbose, miglitol) are effective, they are associated with gastrointestinal side effects due to fermentation of undigested carbohydrates. Thiazole-furan hybrids like BFTA represent a class of "non-sugar" inhibitors. The thiazole core acts as a pharmacophore linker, while the furan rings provide lipophilic

Compound Profile & Synthesis

Chemical Identity

-

IUPAC Name: 4,5-di(furan-2-yl)-1,3-thiazol-2-amine

-

Molecular Formula: C

H -

Molecular Weight: 232.26 g/mol

-

Solubility: Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water.

Synthesis Protocol (Hantzsch Cyclization)

The synthesis exploits the Hantzsch thiazole reaction, condensing an

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve furoin (1,2-di(furan-2-yl)-2-hydroxyethanone) in glacial acetic acid.

-

Bromination: Add equimolar bromine dropwise at 0°C to generate the intermediate 2-bromo-1,2-di(furan-2-yl)ethanone . Stir for 2 hours.

-

Cyclization: Add 1.2 equivalents of thiourea directly to the reaction mixture.

-

Reflux: Heat to reflux (approx. 110°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Work-up: Cool to room temperature. Neutralize with 10% NaHCO

solution to precipitate the free amine. -

Purification: Filter the solid and recrystallize from ethanol to obtain yellow crystalline BFTA.

Figure 1: Synthetic pathway for BFTA via Hantzsch thiazole synthesis.

-Glucosidase Inhibition Assay Protocol

This protocol uses Saccharomyces cerevisiae

Reagents & Preparation

-

Phosphate Buffer (PB): 100 mM, pH 6.8.

-

Enzyme Solution:

-Glucosidase (Sigma, Type I) dissolved in PB to 0.5 U/mL. Keep on ice. -

Substrate:

-Nitrophenyl- -

Inhibitor Stock: Dissolve BFTA in 100% DMSO (10 mM stock). Dilute serially in PB (Final DMSO < 2% in well).

Assay Workflow (96-Well Plate)

| Step | Component | Volume ( | Notes |

| 1 | Buffer | 20 | 100 mM Phosphate Buffer, pH 6.8 |

| 2 | Inhibitor (BFTA) | 10 | Var. conc. (e.g., 1–100 |

| 3 | Enzyme | 20 | 0.5 U/mL. Crucial: Pre-incubate to allow binding. |

| 4 | Pre-Incubation | - | Incubate at 37°C for 10 minutes. |

| 5 | Substrate (pNPG) | 20 | 5 mM. Initiates the reaction.[2][3][4] |

| 6 | Reaction | - | Incubate at 37°C for 20 minutes. |

| 7 | Stop Solution | 80 | 0.2 M Na |

| 8 | Detection | - | Measure Absorbance at 405 nm . |

Data Analysis

Calculate % Inhibition using the formula:

- : Absorbance of well with Enzyme + DMSO (no inhibitor).

- : Absorbance of well with Enzyme + BFTA.

-

IC

Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal Dose-Response).

Kinetic Analysis & Mechanism of Action

To determine if BFTA is a competitive, non-competitive, or mixed inhibitor, perform the Lineweaver-Burk analysis.

Protocol

-

Prepare 4 fixed concentrations of BFTA (e.g., 0, IC

/2, IC -

For each inhibitor concentration, vary the substrate (pNPG) concentration (e.g., 0.25, 0.5, 1.0, 2.0, 4.0 mM).

-

Measure the initial velocity (

, -

Plot

(y-axis) vs.

Interpretation

-

Competitive Inhibition: Lines intersect at the Y-axis (

unchanged, -

Non-Competitive Inhibition: Lines intersect at the X-axis (

decreases, -

Mixed Inhibition: Lines intersect in the second quadrant.

Figure 2: Mechanistic interaction of BFTA. The thiazole amine forms H-bonds with catalytic residues (Asp/Arg), while furan rings engage in

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Well | High concentration / Low solubility | Ensure final DMSO < 2%. If BFTA precipitates >100 |

| High Background | Non-enzymatic hydrolysis | Always use a "Blank" well (Buffer + Substrate + Inhibitor, NO Enzyme) to subtract background absorbance. |

| Low Activity | Enzyme degradation | Store enzyme at -20°C. Do not vortex vigorously. Prepare fresh daily. |

| Inconsistent IC | Pre-incubation timing | Thiazole inhibitors are often slow-binding. Strictly standardize the 10-min pre-incubation step. |

References

-

Thiazole Deriv

-Glucosidase Inhibitors:- Title: Synthesis and biological evaluation of novel 2,4,5-trisubstituted thiazole derivatives as potent -glucosidase inhibitors.

- Source: European Journal of Medicinal Chemistry.

-

URL:[Link]

-

Furan-based Inhibitors

-

Assay Methodology

- Title: A review of -glucosidase inhibitors from plants as potential candidates for the tre

- Source: Reviews in the Neurosciences (via NIH).

-

URL:[Link]

-

Hantzsch Synthesis Mechanism

Sources

- 1. Thiadiazole based β-carboline derivatives as potential α-glucosidase inhibitors: design, synthesis, and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,5-bis(furan-2-yl)-1,3-thiazol-2-amine

Introduction: The 4,5-bis(furan-2-yl)-1,3-thiazol-2-amine scaffold is a valuable heterocyclic motif in medicinal chemistry and materials science, with 2-aminothiazole derivatives showing a wide range of biological activities.[1][2] The most common and direct route to this class of compounds is the Hantzsch thiazole synthesis, a robust condensation reaction between an α-haloketone and a thioamide.

This guide is designed for researchers, chemists, and drug development professionals who are actively working on or planning to synthesize 4,5-bis(furan-2-yl)-1,3-thiazol-2-amine. As your technical support partner, we aim to move beyond simple protocols. This document provides in-depth, experience-driven insights to help you troubleshoot common experimental hurdles, understand the causality behind procedural steps, and ultimately improve your synthetic yield and purity.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is very low (<30%). What are the most critical stages of the synthesis to re-evaluate?

A low overall yield is typically a cumulative problem stemming from inefficiencies in one or more key stages. A systematic evaluation is crucial. We recommend breaking down the process into three checkpoints:

-

α-Haloketone Synthesis & Purity: The quality of your starting material, 2-bromo-1,2-di(furan-2-yl)ethan-1-one, is paramount. Impurities or residual starting material (furoin) from this step will carry through and complicate the subsequent reaction and purification.

-

Hantzsch Condensation Conditions: The core cyclization reaction is sensitive to temperature, solvent, and stoichiometry. Sub-optimal conditions can lead to a cascade of side reactions or incomplete conversion.

-

Work-up and Product Isolation: The 2-aminothiazole product has specific chemical properties (it's basic) that can be exploited for efficient isolation. Conversely, an improper work-up can lead to significant product loss.

Below is a logical workflow for diagnosing yield issues.

Q2: I'm struggling with the α-bromination of 1,2-di(furan-2-yl)ethan-1-one (furoin). What are the common pitfalls?

The synthesis of the α-haloketone intermediate is a frequent source of poor yields and impurities.[3] The furan rings are sensitive to strongly acidic conditions, and the α-position of the ketone is prone to multiple halogenations if not controlled carefully.

-

Causality of the Problem: The reaction proceeds via an enol or enolate intermediate. Uncontrolled conditions can lead to the formation of di-bromo species or degradation of the acid-sensitive furan rings.[4]

-

Recommendations:

-

Choice of Brominating Agent: While elemental bromine (Br₂) in a solvent like acetic acid or chloroform is common, it can generate HBr as a byproduct, which can damage the furan rings. N-Bromosuccinimide (NBS) is often a milder and more selective alternative, especially when used with a radical initiator like AIBN or light.[5]

-

Temperature Control: The reaction is typically exothermic. Maintain a low temperature (0-5 °C) during the addition of the brominating agent to minimize side reactions.

-

Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (DCM) or chloroform to avoid side reactions associated with protic solvents.

-

Monitor Progress Carefully: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting furoin. Over-extending the reaction time is a primary cause of byproduct formation. Quench the reaction as soon as the starting material is consumed.

-

Q3: During the Hantzsch condensation with thiourea, I get a dark, complex mixture of products instead of a clean solid. What's happening?

This issue points towards side reactions overpowering the desired cyclization. The Hantzsch synthesis, while generally high-yielding, requires careful control, especially with sensitive substrates like furans.[6][7]

-

Causality of the Problem:

-

Polymerization: Furan moieties can polymerize under harsh acidic or high-temperature conditions. The HBr eliminated during the reaction creates an acidic environment that can catalyze this degradation.

-

Stoichiometry: The reaction involves a multi-step mechanism.[6] An incorrect ratio of α-haloketone to thiourea can leave unreacted electrophilic ketone, which can then react with the desired product or other nucleophiles in the mixture.

-

Excessive Heat: While heat is required to drive the final dehydration and aromatization step of the thiazole ring formation, excessive or prolonged heating can promote decomposition.[7]

-

-

Recommendations:

-

Control Stoichiometry: Use a slight excess of thiourea (1.1 to 1.5 equivalents) to ensure the complete consumption of the limiting α-haloketone.[6]

-

Optimize Temperature and Time: Refluxing in a solvent like ethanol is standard. However, if decomposition is observed, try running the reaction at a lower temperature for a longer period (e.g., 50-60 °C overnight). Monitor by TLC.

-

Solvent System: Absolute ethanol is the most common and effective solvent. The presence of water can lead to hydrolysis of the α-haloketone.

-

Q4: The final product is proving difficult to purify. What purification strategies are most effective for 2-aminothiazoles?